molecular formula C9H14N2O2 B14872170 2,8-Diazaspiro[4.6]undecane-3,9-dione

2,8-Diazaspiro[4.6]undecane-3,9-dione

Cat. No.: B14872170
M. Wt: 182.22 g/mol
InChI Key: YXBGBORFYJNOSE-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.6]undecane-3,9-dione is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms at the 2 and 8 positions and carbonyl groups at the 3 and 9 positions. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.6]undecane-3,9-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method involves the use of a diamine such as ethylenediamine, which reacts with a cyclic anhydride like succinic anhydride to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro diketones, while reduction can produce spiro alcohols .

Scientific Research Applications

2,8-Diazaspiro[4.6]undecane-3,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral enzymes. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.6]undecane-3,9-dione is unique due to its specific substitution pattern and the presence of nitrogen atoms at the 2 and 8 positions, which confer distinct chemical and biological properties compared to other spiro compounds .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,9-diazaspiro[4.6]undecane-3,8-dione

InChI

InChI=1S/C9H14N2O2/c12-7-1-2-9(3-4-10-7)5-8(13)11-6-9/h1-6H2,(H,10,12)(H,11,13)

InChI Key

YXBGBORFYJNOSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1=O)CC(=O)NC2

Origin of Product

United States

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